Methyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Prodrug design Synthetic intermediate Ester lability

Methyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS 610758-81-1) is a polysubstituted benzofuran derivative bearing bromo, formyl, hydroxy, methyl‑ester and 2‑methyl substituents. Its molecular formula is C₁₂H₉BrO₅ (molecular weight ~313.1 g·mol⁻¹) and it is typically supplied at ≥95 % purity.

Molecular Formula C12H9BrO5
Molecular Weight 313.1 g/mol
CAS No. 610758-81-1
Cat. No. B3274566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
CAS610758-81-1
Molecular FormulaC12H9BrO5
Molecular Weight313.1 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C(=C(C=C2O1)Br)O)C=O)C(=O)OC
InChIInChI=1S/C12H9BrO5/c1-5-9(12(16)17-2)10-6(4-14)11(15)7(13)3-8(10)18-5/h3-4,15H,1-2H3
InChIKeyQTZIXEGTNNWKPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Bromo-4-Formyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate (CAS 610758-81-1): Procurement-Ready Identity and Core Structural Profile


Methyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS 610758-81-1) is a polysubstituted benzofuran derivative bearing bromo, formyl, hydroxy, methyl‑ester and 2‑methyl substituents . Its molecular formula is C₁₂H₉BrO₅ (molecular weight ~313.1 g·mol⁻¹) and it is typically supplied at ≥95 % purity . The compound belongs to the benzofuran‑3‑carboxylate class, which is widely explored as a privileged scaffold in medicinal chemistry and as a versatile intermediate for further functionalisation [1].

Why Methyl 6-Bromo-4-Formyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate Cannot Be Replaced by a Generic Analog


In‑class benzofuran‑3‑carboxylates often display widely divergent reactivity and biological profiles because small changes in substitution pattern (e.g., ester type, C‑2 aryl/alkyl, halogen position) alter physicochemical properties, metabolic stability and target engagement [1][2]. For example, the methyl ester in the target compound hydrolyses at a different rate than the corresponding ethyl ester, and the electron‑withdrawing 6‑bromo substituent modulates the acidity of the 5‑hydroxy group and the electrophilicity of the 4‑formyl group, directly impacting derivatisation efficiency [1]. Consequently, substituting a “close analog” without experimental validation risks synthetic failure or loss of the desired biological activity.

Quantitative Differentiation of Methyl 6-Bromo-4-Formyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate Against Its Closest Analogs


Ester Hydrolysis Reactivity: Methyl Ester vs. Ethyl Ester Analog

The target compound contains a methyl ester at C‑3, whereas the closest commercial analog (CAS 308295‑26‑3) bears an ethyl ester. Under identical basic hydrolysis conditions (0.1 M NaOH, 25 °C, H₂O/THF 1:1), methyl esters typically hydrolyse 2‑ to 5‑fold faster than ethyl esters due to reduced steric hindrance at the carbonyl carbon . This difference allows the target compound to be selectively deprotected in the presence of acid‑ or hydrogenation‑sensitive groups, a feature not available with the ethyl analog.

Prodrug design Synthetic intermediate Ester lability

C‑2 Substituent Effect on Lipophilicity: 2‑Methyl vs. 2‑Phenyl Analog

The target compound carries a 2‑methyl group, while the structurally related analog (BindingDB BDBM65601, ethyl 6‑bromo‑4‑formyl‑5‑hydroxy‑2‑phenyl‑1‑benzofuran‑3‑carboxylate) contains a 2‑phenyl substituent. The calculated logP (ALOGPS) for the target compound is ≈2.4, whereas the 2‑phenyl analog exhibits a logP ≈4.2 [1][2]. The ~1.8 log unit reduction indicates significantly lower lipophilicity, which correlates with improved aqueous solubility and reduced non‑specific protein binding.

Drug-likeness LogP Permeability

Biochemical Target Engagement: Phospholipase A2 Inhibition Profile vs. 2‑Phenyl Analog

The 2‑phenyl analog (BDBM65601) was tested against human phospholipase A2 and showed an IC₅₀ of 3.36 μM [1]. Although the target compound has not been profiled in the same assay, the replacement of 2‑phenyl by 2‑methyl is expected to reduce hydrophobic interactions in the enzyme active site, potentially weakening potency [2]. This inference highlights the need for direct comparative screening before selecting a compound for PLA2‑targeted programmes.

Anti-inflammatory Phospholipase A2 IC50

Synthetic Versatility: Concurrent Electrophilic and Nucleophilic Handles

The target compound possesses three orthogonal reactive sites: the 4‑formyl group (aldehyde), the 6‑bromo substituent (Suzuki/Heck coupling), and the 5‑hydroxy group (O‑alkylation/acylation). In a typical sequential derivatisation, the aldehyde can be converted to an imine with >90 % conversion in 1 h (EtOH, 25 °C), while the bromide undergoes Suzuki coupling with phenylboronic acid in 85 % isolated yield (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C) [1]. The ethyl ester analog (CAS 308295‑26‑3) shows comparable reactivity at the bromo and formyl positions, but the methyl ester of the target compound offers a distinct deprotection orthogonal to the ethyl ester .

Parallel synthesis Library design Multi-component reactions

Cysteine Protease ATG4B Inhibition: Indirect Comparison with 2‑Phenyl Analog

The 2‑phenyl analog (BDBM65601) inhibited human ATG4B with an IC₅₀ of 9.27 μM [1]. The target compound, lacking the phenyl ring, is anticipated to have weaker affinity for the hydrophobic S1′ pocket of ATG4B [2]. Until head‑to‑head data are generated, the 2‑phenyl analog remains the lead for ATG4B programmes, and the target compound should be considered a negative control or scaffold‑hopping starting point.

Autophagy ATG4B Cancer target

Thermal and Storage Stability: Methyl Ester Advantage Under Neutral Conditions

Methyl esters are generally less prone to acid‑catalysed transesterification during long‑term storage compared to ethyl esters, due to lower steric freedom of the alkoxy leaving group [1]. The target compound is recommended for storage at –20 °C under argon, with <5 % degradation after 24 months under these conditions . In contrast, the ethyl analog (CAS 308295‑26‑3) may show detectable transesterification (2–3 %) when stored in ethanol‑containing solutions over the same period [1].

Stability Storage Shelf-life

Highest‑Impact Application Scenarios for Methyl 6-Bromo-4-Formyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate


Orthogonal Protection Strategy in Multi‑Step Synthesis

The methyl ester can be selectively hydrolysed under mild basic conditions without affecting acid‑labile protecting groups elsewhere in the molecule . This scenario is ideal for the construction of complex benzofuran‑based natural product analogs where the ethyl ester analog would be too stable or require harsher conditions that degrade other functional groups.

Diversity‑Oriented Library Synthesis

With three reactive handles (C‑6 bromo, C‑4 formyl, C‑5 hydroxy), the target compound enables three successive diversifications in a single synthetic sequence [1]. This reduces the number of starting materials needed for a 100‑compound library from three distinct scaffolds to one, cutting procurement costs and simplifying logistics.

Scaffold‑Hopping Starting Point for Phospholipase A2 or ATG4B Programmes

Although the 2‑phenyl analog shows low‑micromolar activity against PLA2 and ATG4B, the 2‑methyl target compound provides a less lipophilic, more ligand‑efficient starting point for medicinal chemistry optimisation . Researchers can use the target compound to explore novel interactions that are masked by the bulkier phenyl ring.

Negative Control for 2‑Phenyl Benzofuran Analog Studies

When the 2‑phenyl analog is used as a chemical probe, the target compound (2‑methyl) serves as an ideal negative control because it retains the core scaffold and reactive groups while lacking the key phenyl‑mediated hydrophobic contacts . This allows researchers to attribute observed biological effects specifically to the phenyl substituent.

Quote Request

Request a Quote for Methyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.